molecular formula C17H12N4O2 B1417638 4-Hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320418-61-9

4-Hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B1417638
CAS No.: 320418-61-9
M. Wt: 304.3 g/mol
InChI Key: MUZLSCFLLAGLPF-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C17H12N4O2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Ultrasound Mediated Synthesis : This compound is synthesized using ultrasound-promoted methods, offering an environmentally friendly and convenient approach. Such synthesis is significant for creating derivatives with potential anticancer activities (Tiwari et al., 2016).

  • Synthesis for Anticonvulsant Evaluation : Variants of this compound have been synthesized for anticonvulsant and neurotoxicity evaluations, highlighting its potential in neurological research (Shaquiquzzaman et al., 2012).

  • Crystallographic Analysis : The crystal structure of similar pyrimidine derivatives has been determined using X-ray diffraction, aiding in understanding its molecular geometry and potential interactions (Ganapathy et al., 2015).

Biological and Chemical Properties

  • Antifungal Activity : Certain derivatives exhibit significant antifungal activities, making them valuable for pharmaceutical research and development (Hanafy, 2011).

  • Antibacterial Activity : Some pyrimidine derivatives demonstrate noteworthy antibacterial properties, suggesting their utility in combating bacterial infections (Rostamizadeh et al., 2013).

  • Antiprotozoal Activity : Investigations into the antiprotozoal efficacy of similar compounds indicate potential uses in treating protozoal infections (Ismail et al., 2008).

Applied Chemistry

  • Corrosion Inhibition : Studies show that pyrimidine derivatives are effective corrosion inhibitors for metals, useful in industrial applications (Khaled et al., 2011).

  • Density and Viscosity Studies : Research on the physical properties like density and viscosity of these derivatives in different solvents provides insights into their chemical behavior and applications (Baluja & Talaviya, 2016).

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c1-23-12-7-5-11(6-8-12)15-13(10-18)17(22)21-16(20-15)14-4-2-3-9-19-14/h2-9H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZLSCFLLAGLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.